N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound It belongs to the class of quinoline derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with an α-keto acid under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Amide Bond: The final step involves the reaction of the quinoline derivative with 2-(2-fluorophenoxy)acetyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, especially those involving quinoline derivatives.
Materials Science: It may be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and fluorophenoxy moiety. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-chlorophenoxy)acetamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-bromophenoxy)acetamide
Uniqueness
Compared to its analogs, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its efficacy and selectivity.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-3-12-24-18-10-9-16(13-15(18)8-11-21(24)26)23-20(25)14-27-19-7-5-4-6-17(19)22/h4-7,9-10,13H,2-3,8,11-12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBRIRZCLZYRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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